Yohimban, 16-alpha-methyl-
Overview
Description
Yohimban, 16-alpha-methyl-: is a synthetic derivative of the naturally occurring indole alkaloid yohimbine. Yohimbine is primarily known for its stimulant properties and its ability to block presynaptic alpha-2 adrenergic receptors, which leads to increased release of norepinephrine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Yohimban, 16-alpha-methyl- typically involves the modification of the yohimbine structure. One common method includes the methylation of the 16-alpha position of yohimbine. This can be achieved through a series of chemical reactions, including the use of methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of Yohimban, 16-alpha-methyl- often involves the extraction of yohimbine from natural sources, such as the bark of the yohimbe tree (Pausinystalia johimbe). The extracted yohimbine is then subjected to chemical modification to introduce the 16-alpha-methyl group. This process may involve organic solvent extraction, acidic and basic extraction methods, and acid-base purification techniques .
Chemical Reactions Analysis
Types of Reactions: Yohimban, 16-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine and bromine, are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Yohimban, 16-alpha-methyl- is used as a reference compound in analytical chemistry for the study of indole alkaloids. It serves as a model compound for understanding the reactivity and behavior of similar structures .
Biology: In biological research, Yohimban, 16-alpha-methyl- is used to study the effects of alpha-2 adrenergic receptor antagonism. It helps in understanding the physiological and pharmacological roles of these receptors .
Medicine: Yohimban, 16-alpha-methyl- has potential therapeutic applications in the treatment of conditions such as erectile dysfunction and hypotension. Its ability to increase norepinephrine release makes it a candidate for further pharmacological studies .
Industry: In the pharmaceutical industry, Yohimban, 16-alpha-methyl- is used in the development of new drugs targeting adrenergic receptors. It also serves as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
Yohimban, 16-alpha-methyl- exerts its effects primarily by blocking presynaptic alpha-2 adrenergic receptors. This blockade leads to an increase in the release of norepinephrine, which in turn enhances sympathetic nervous system activity. The compound’s action on peripheral blood vessels resembles that of reserpine, though it is weaker and of shorter duration . Yohimban, 16-alpha-methyl- also increases parasympathetic (cholinergic) activity while decreasing sympathetic (adrenergic) activity .
Comparison with Similar Compounds
Yohimbine: The parent compound from which Yohimban, 16-alpha-methyl- is derived.
Reserpine: Another indole alkaloid with similar adrenergic receptor antagonism properties.
Corynanthine: A compound structurally related to yohimbine, with similar pharmacological effects.
Uniqueness: Yohimban, 16-alpha-methyl- is unique due to its specific methylation at the 16-alpha position, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, yohimbine. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity .
Properties
IUPAC Name |
(1S,15R,19S,20R)-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-13-5-4-6-14-12-22-10-9-16-15-7-2-3-8-18(15)21-20(16)19(22)11-17(13)14/h2-3,7-8,13-14,17,19,21H,4-6,9-12H2,1H3/t13-,14-,17+,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXUJVMRKKKAH-PDVMFTSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970227 | |
Record name | 16-Methylyohimban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-76-8 | |
Record name | Yohimban, 16-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Methylyohimban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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